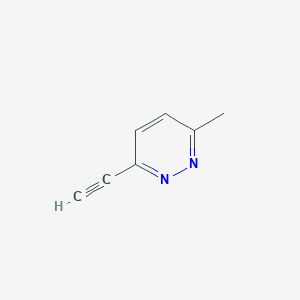

3-Ethynyl-6-methylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-methylpyridazine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.

化学反応の分析

Types of Reactions

3-Ethynyl-6-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-Ethynyl-6-methylpyridazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a pharmacologically active agent, with studies indicating its use in developing new drugs.

Medicine: Research has explored its potential as an inhibitor of specific enzymes, making it a candidate for therapeutic applications.

Industry: The compound is used in the development of materials with specific electronic and optical properties

作用機序

The mechanism of action of 3-Ethynyl-6-methylpyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in biochemical research .

類似化合物との比較

Similar Compounds

- 6-Phenyl-3(2H)-pyridazinone

- 5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl derivatives

- 6-Aryl-pyridazin-3-amines

Uniqueness

Compared to similar compounds, 3-Ethynyl-6-methylpyridazine stands out due to the presence of the ethynyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials .

生物活性

3-Ethynyl-6-methylpyridazine is a heterocyclic compound with significant potential in pharmacological applications due to its unique structure and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethynyl group at position 3 and a methyl group at position 6. Its molecular formula is C7H6N2 with a molecular weight of approximately 118.14 g/mol. The presence of nitrogen atoms in the ring significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This mechanism suggests its potential as a therapeutic agent in treating various diseases.

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, research indicates that derivatives of pyridazine can enhance the efficacy of platinum-based chemotherapeutics by acting as ligands that improve drug selectivity towards tumor cells .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer cell proliferation, making it a candidate for further development as an anticancer drug.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may affect neurotransmitter systems, indicating potential applications in treating neurological disorders. Its interaction with specific receptors could modulate pathways associated with conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. This inhibition led to reduced proliferation rates in various cancer cell lines.

- Neuropharmacological Research : Another study explored the compound's effects on neurotransmitter release in animal models, revealing that it could enhance serotonin levels, suggesting potential antidepressant effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethynyl-6-methylpyridine | Ethynyl at position 2 | Different nitrogen positioning affects reactivity |

| 3-Methylpyridazine | Methyl substitution at position 3 | Lacks ethynyl functionality |

| 4-Ethynylpyridine | Ethynyl at position 4 | Different biological activity profile |

| 5-Ethynylpyrimidine | Pyrimidine ring instead of pyridazine | Potentially different pharmacological effects |

This table highlights how structural variations influence reactivity and biological activities across different compounds.

特性

IUPAC Name |

3-ethynyl-6-methylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQKQRYAKDYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517610 |

Source

|

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-20-2 |

Source

|

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。